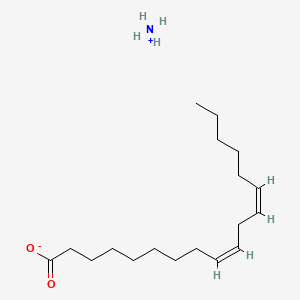

Ammonium linoleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ammonium linoleate is a useful research compound. Its molecular formula is C18H35NO2 and its molecular weight is 297.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Coordination with Metal Ions

Ammonium linoleate acts as an extractant for heavy metals like cobalt (Co²⁺) and nickel (Ni²⁺) in solvent extraction processes. The reaction involves:

Ammonium linoleate+M2+→Metal-linoleate complex+NH4+

Key Findings

-

Extracts >99% of Co(II) and Ni(II) from aqueous solutions at 298 K within 15 minutes at low metal concentrations (2.5–10 g/L) .

-

Thermodynamic parameters:

-

Selective extraction of Co(II) over Ni(II) occurs at higher metal concentrations (>10 g/L) .

Epoxidation and Hydrolysis

The linoleate anion undergoes enzymatic epoxidation via catalase/peroxidase-related hemoproteins (e.g., Anabaena fusion protein):

9R-hydroperoxylinoleatecatalase9R,10R-epoxy-octadeca-11E,13E-dienoate

Hydrolysis Products

-

Stable 9,14-diols (major) and 9,10-diols (minor) via water addition .

-

Confirmed by isotopic labeling (¹⁸O₂ and H₂¹⁸O experiments) .

Mechanism

-

Homolytic cleavage of the hydroperoxide group precedes epoxide formation.

Autoxidation and Stabilization

This compound is prone to autoxidation in the presence of oxygen, but stabilization occurs in specific conditions:

| Condition | Reaction Outcome | Source |

|---|---|---|

| Solid-state (pure) | Rapid oxidation | |

| With lysine/arginine | Complete inhibition of oxidation | |

| Contaminated with NaCl | Reduced stabilization effect |

Key Factors

-

Crystal lattice arrangement : Basic amino acids (e.g., lysine) form salts with linoleate, preventing oxygen access to double bonds .

-

Infrared spectroscopy confirms ionic interactions (NH₄⁺ and COO⁻) in stabilized complexes .

Acid-Base Neutralization

As an acidic salt, this compound reacts with bases:

Ammonium linoleate+Base→Linoleate salt+NH3+H2O

Biochemical Pathways

In biological systems, linoleic acid (parent compound) undergoes enzymatic transformations:

-

Δ6-desaturase : Converts linoleate to γ-linolenic acid, a precursor for arachidonic acid .

-

Lipoxygenase : Catalyzes hydroperoxidation at C9 or C13 positions, enabling downstream signaling molecule synthesis .

Comparison with Analogous Salts

| Property | This compound | Ammonium Oleate |

|---|---|---|

| Metal extraction | >99% Co/Ni removal | Not reported |

| Stability vs. oxidation | Inhibited by amino acids | No stabilization data |

| Physical state | Solid (with amino acids) | Liquid |

Industrial and Environmental Relevance

Eigenschaften

CAS-Nummer |

7721-14-4 |

|---|---|

Molekularformel |

C18H35NO2 |

Molekulargewicht |

297.5 g/mol |

IUPAC-Name |

azanium;(9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C18H32O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1H3/b7-6-,10-9-; |

InChI-Schlüssel |

KQLYFVFFPVJGRM-NBTZWHCOSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-].[NH4+] |

Isomerische SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[NH4+] |

Kanonische SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-].[NH4+] |

Key on ui other cas no. |

7721-14-4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.